An In-depth Technical Guide to 6-Chloro-1-methylpyridin-2(1H)-one
An In-depth Technical Guide to 6-Chloro-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative that holds interest within the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive chlorine atom and a lactam moiety, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Pyridin-2(1H)-one scaffolds are recognized as "privileged structures" in drug discovery, known to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of 6-Chloro-1-methylpyridin-2(1H)-one, with a focus on providing practical insights for laboratory and development settings.
Core Properties and Identification
The fundamental identification and key physicochemical properties of 6-Chloro-1-methylpyridin-2(1H)-one are summarized below. It is crucial to distinguish this compound from the similarly named but structurally and functionally distinct reagent, 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent).
| Property | Value | Source |
| CAS Number | 17228-63-6 | ChemicalBook[2] |
| Molecular Formula | C₆H₆ClNO | ChemicalBook[2] |
| Molecular Weight | 143.57 g/mol | ChemicalBook[2] |
| Predicted Boiling Point | 269.1 ± 33.0 °C | ChemicalBook[2] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | ChemicalBook[2] |
| Predicted pKa | -0.98 ± 0.62 | ChemicalBook[2] |
| Storage Temperature | 2-8°C, under inert gas | ChemicalBook[2] |
Note: Some physical properties are predicted and should be confirmed with experimental data.
Synthesis and Spectroscopic Characterization
While specific, detailed experimental procedures for the synthesis of 6-Chloro-1-methylpyridin-2(1H)-one are not abundantly available in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a two-step process starting from 2,6-dichloropyridine.
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway for 6-Chloro-1-methylpyridin-2(1H)-one.
Step 1: Selective Hydrolysis of 2,6-Dichloropyridine
The initial step involves the selective hydrolysis of one of the chlorine atoms of 2,6-dichloropyridine to yield 6-chloro-2(1H)-pyridinol (also known as 6-chloro-2-hydroxypyridine). This transformation is typically achieved by reacting 2,6-dichloropyridine with a base under pressure. A published method for this conversion reports a yield of 85%.[3]
Step 2: N-Methylation of 6-Chloro-2(1H)-pyridone
The subsequent step is the N-methylation of the resulting 6-chloro-2(1H)-pyridone. This can be accomplished using a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base to deprotonate the pyridone nitrogen. The choice of base and solvent is critical to ensure selective N-alkylation over O-alkylation.
Spectroscopic Characterization
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¹H NMR: Signals corresponding to the methyl group protons and the three protons on the pyridine ring.
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¹³C NMR: Resonances for the six carbon atoms, including the carbonyl carbon, the carbon bearing the chlorine atom, the methyl carbon, and the three other ring carbons.
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IR: A characteristic strong absorption band for the C=O stretch of the lactam, typically in the range of 1650-1690 cm⁻¹.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (143.57 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Reactivity and Potential for Further Functionalization
The reactivity of 6-Chloro-1-methylpyridin-2(1H)-one is primarily dictated by the presence of the chloro substituent at the 6-position and the pyridinone ring system.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridinone ring enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating attack by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position, making it a valuable intermediate for building molecular diversity.
Caption: Reactivity of 6-Chloro-1-methylpyridin-2(1H)-one in SNAr reactions.
This reactivity opens up avenues for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, reaction with various amines would yield a series of 6-amino-1-methylpyridin-2(1H)-one derivatives.
Applications in Drug Development and Medicinal Chemistry
While specific blockbuster drugs containing the 6-Chloro-1-methylpyridin-2(1H)-one moiety are not currently prominent, the broader class of pyridinone derivatives has a well-established and significant role in medicinal chemistry. These scaffolds are present in a number of biologically active compounds and approved drugs.[1]
The potential applications of 6-Chloro-1-methylpyridin-2(1H)-one in drug development are primarily as a key intermediate for the synthesis of:
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Novel Antibacterial and Antifungal Agents: The pyridinone core is a known pharmacophore in several antimicrobial agents.
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Kinase Inhibitors: The ability of the pyridinone scaffold to form key hydrogen bonds makes it a valuable component in the design of kinase inhibitors for oncology and other therapeutic areas.
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Antiviral Compounds: Pyridinone derivatives have been investigated for their potential as antiviral agents, including against HIV.[1]
The chloro-substituent provides a convenient handle for medicinal chemists to explore structure-activity relationships (SAR) by introducing a variety of substituents at the 6-position.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
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Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]
Conclusion
6-Chloro-1-methylpyridin-2(1H)-one is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis from readily available starting materials, combined with its reactivity towards nucleophilic substitution, makes it an attractive intermediate for the generation of diverse compound libraries. While further characterization of its physical and biological properties is required, the established importance of the pyridinone scaffold in drug discovery suggests that 6-Chloro-1-methylpyridin-2(1H)-one will continue to be a compound of interest for researchers and drug development professionals.
References
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ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Retrieved from [Link]
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Cheméo. (2025). 6-Chloro-2-pyridinol. Retrieved from [Link]
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PubChem. 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
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NIST. 2(1H)-Pyridone, 6-methyl-. Retrieved from [Link]
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ChemSynthesis. 6-amino-1-methylpyridin-2-one. Retrieved from [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17228-63-6 CAS MSDS (6-Chloro-1-methyl-2(1H)pyridinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
